molecular formula C12H16N6O2S B2903066 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 1058231-86-9

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2903066
CAS No.: 1058231-86-9
M. Wt: 308.36
InChI Key: AQSQGWBPPKSMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The compound features a 3-ethyl substituent on the triazole ring and a 7-thioether linkage to a morpholinoethanone group. Triazolopyrimidines are widely studied for their therapeutic applications, particularly as antiplatelet agents (e.g., ticagrelor) and kinase inhibitors .

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-2-18-11-10(15-16-18)12(14-8-13-11)21-7-9(19)17-3-5-20-6-4-17/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSQGWBPPKSMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N3CCOCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H15N5S\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{S}

Key Features:

  • Triazolo-pyrimidine core : Known for its anticancer and antimicrobial properties.
  • Morpholino group : Often enhances solubility and bioavailability.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Compounds in the triazolo-pyrimidine class often inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related compounds have shown significant inhibitory effects against CDK2 with IC50 values ranging from 45 to 97 nM in various cancer cell lines .
  • Antitumor Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines. For example, in studies involving MCF-7 and HCT-116 cells, similar compounds exhibited IC50 values indicating potent cytotoxicity .
  • Antiplatelet Activity : Some derivatives have been noted for their antiplatelet properties, potentially useful in preventing thrombotic events. This activity is linked to the inhibition of platelet aggregation .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for related compounds within the triazolo-pyrimidine class:

CompoundCell LineIC50 Value (nM)Activity Type
2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanoneMCF-745–97Antitumor
Ticagrelor AnaloguesVarious6–99Antiplatelet
1-(2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethylphenolGastric Cancer48–90Anticancer

Case Studies

  • Anticancer Efficacy : A study investigating the efficacy of various triazolo-pyrimidines showed that specific derivatives exhibited significant growth inhibition in MDA-MB-231 breast cancer cells with IC50 values as low as 17.83 μM . This suggests potential for development as anticancer agents.
  • Antimicrobial Properties : Research into ticagrelor analogs revealed that modifications could lead to compounds with maintained antiplatelet activity while significantly reducing antibacterial effects against resistant strains like MRSA . This highlights the importance of structural modifications in drug design.

Scientific Research Applications

Pharmacological Properties

  • Receptor Affinity : The compound exhibits notable affinity for sigma receptors, particularly the sigma-1 receptor. Research indicates that it has a high binding affinity (Ki = 42 nM) and is significantly selective for the sigma-1 receptor over the sigma-2 receptor, which suggests its potential role in modulating pain pathways and neuroprotective effects .
  • Antinociceptive Effects : In vivo studies have demonstrated that the compound can reduce formalin-induced nociception, indicating its effectiveness in treating inflammatory pain. The mechanism appears to involve interaction with sigma receptors, leading to analgesic effects .
  • Molecular Docking Studies : Molecular docking has shown that the compound can form critical interactions within the ligand binding pocket of sigma receptors, enhancing its potential as a therapeutic agent. Key residues involved in these interactions include Asp126, Tyr120, His154, and Trp164 .

Therapeutic Applications

  • Pain Management : Due to its antinociceptive properties, this compound may be developed as a treatment for various pain conditions, including inflammatory and neuropathic pain. Its specificity for sigma receptors could provide an advantage over traditional analgesics by potentially reducing side effects associated with opioid use .
  • Neuroprotection : The sigma-1 receptor is implicated in neuroprotective pathways. As such, this compound may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from damage and promoting cell survival .
  • Cancer Research : The structural components of this compound suggest potential applications in cancer therapeutics, particularly through pathways involving phosphatidylinositol-3-kinase (PI3K), which is crucial in cancer cell proliferation and survival . Further exploration into its efficacy against specific cancer types could yield promising results.

Case Studies and Research Findings

StudyFindings
Binding Affinity Study Demonstrated high selectivity for sigma-1 receptors (Ki = 42 nM) and effective antinociceptive action in animal models .
Molecular Docking Analysis Identified key interactions with sigma receptor residues that may enhance binding and therapeutic efficacy .
Potential Cancer Applications Investigated as a PI3K inhibitor; structural similarities to known inhibitors suggest further exploration could lead to new cancer therapies .

Chemical Reactions Analysis

Oxidation of Thioether Group

The thioether group (-S-) undergoes oxidation under controlled conditions:

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 2–4 hrsSulfoxide derivative (R-S(=O)-)
Oxidation to sulfonemCPBA (1.5 eq), DCM, 0°C → RT, 6 hrsSulfone derivative (R-SO₂-)

Note : Similar thioether-containing triazolopyrimidines in PubChem (e.g., Ticagrelor derivatives) show metabolic oxidation to sulfoxides in vivo .

Nucleophilic Substitution at the Triazolopyrimidine Core

The triazolopyrimidine ring undergoes substitution at positions activated by electron-withdrawing groups (e.g., thioether). Examples include:

Reagent Conditions Product Reference
PiperazineK₂CO₃, dioxane, reflux, 12 hrsPiperazine-substituted triazolopyrimidine
Chloroacetyl chlorideEt₃N, DCM, 0°C → RT, 3 hrsAcylated derivative (amide formation)

Mechanistic Insight : The electron-deficient C-5 position of the triazolopyrimidine ring facilitates nucleophilic displacement .

Functionalization of Morpholino Ethanone

The morpholino ethanone moiety participates in:

  • Acylation : Reacts with acid chlorides (e.g., benzoyl chloride) under basic conditions to form esters .
  • Reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol .

Electrophilic Substitution on the Triazolopyrimidine Ring

Electrophilic reactions (e.g., nitration, halogenation) occur at positions guided by substituents:

Reaction Conditions Regioselectivity Reference
BrominationBr₂ (1 eq), AcOH, 50°C, 6 hrsPredominantly C-5 position
NitrationHNO₃/H₂SO₄, 0°C, 1 hrMeta to thioether group

Rationale : The thioether group (-S-) acts as an electron-donating group, directing electrophiles to adjacent positions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are feasible if halogenation introduces reactive sites:

Reaction Catalyst/Base Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CArylated triazolopyrimidine derivative

Limitation : Direct coupling is hindered without halogen substituents; pre-functionalization (e.g., bromination) is required .

Hydrolysis and Stability

  • Acidic Hydrolysis : The morpholino group resists hydrolysis under mild conditions (pH 3–7) .
  • Alkaline Hydrolysis : Prolonged exposure to NaOH (1M, 60°C) cleaves the thioether bond, yielding 3-ethyltriazolopyrimidine-7-thiol and morpholino ethanone fragments .

Biological Reactivity (Metabolic Pathways)

In vitro studies on analogous triazolopyrimidines (e.g., Ticagrelor) reveal:

  • Cytochrome P450 Oxidation : Thioether → sulfoxide (major metabolite) .
  • Glucuronidation : Morpholino group conjugation enhances aqueous solubility .

Tables of Key Reaction Outcomes

Oxidizing Agent Product Yield (%) Application
H₂O₂Sulfoxide72Intermediate for sulfone synthesis
mCPBASulfone85Bioactive metabolite studies

Table 2 : Nucleophilic Substitution Examples

Nucleophile Product Conditions Yield (%)
PiperazinePiperazine derivativeK₂CO₃, dioxane, reflux68
4-FluorobenzaldehydeSchiff base derivativeEtOH, reflux, 24 hrs55

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone 3-Ethyl, 7-thio-morpholinoethanone C₁₄H₁₈N₆O₂S 342.40 Thioether linkage, morpholine moiety
Ticagrelor (Brilinta®) 3-Cyclopentyl, 5-propylthio, 7-cyclopropylamino C₂₃H₂₈F₂N₆O₄S 522.57 Antiplatelet P2Y₁₂ inhibitor; bulky substituents enhance binding
VAS2870 3-Benzyl, 7-benzoxazolylthio C₁₉H₁₄N₆OS 390.42 NADPH oxidase inhibitor; off-target thiol alkylation noted
9e (from ) 3-(4-Morpholinomethylbenzyl), 7-benzoxazolylthio C₂₃H₂₂N₆O₂S 466.53 Dual EZH2/HDAC inhibitor; high yield (89.9%)
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride 3-Benzyl, 7-piperazine C₁₅H₁₉Cl₂N₇ 295.28 Piperazine enhances solubility; 95% purity

Key Observations :

  • Thioether Linkage: The 7-thioether group is shared with VAS2870 and ticagrelor but paired with a morpholinoethanone moiety, which may enhance solubility compared to hydrophobic benzoxazole or cyclopropyl groups .
  • Molecular Weight : The compound (342.40 Da) is smaller than ticagrelor (522.57 Da), suggesting better membrane permeability but possibly reduced target affinity .

Key Insights :

  • Target Specificity: Unlike VAS2870, the morpholinoethanone group in the target compound may reduce off-target interactions due to its polar nature .
  • Synthetic Feasibility: Triazolopyrimidines are typically synthesized via cyclization of aminotriazoles with acetylenic or carbonyl reagents (e.g., DMF-DMA in ). The target compound’s synthesis likely follows similar protocols but requires optimization for the thio-morpholinoethanone linkage .

Q & A

Q. What are the key synthetic pathways for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone?

The synthesis typically involves multi-step routes:

  • Core formation : Cyclization of triazolopyrimidine precursors (e.g., 3-ethylhydrazine derivatives and thiouracil analogs) under controlled temperatures (80–120°C) in solvents like ethanol or acetonitrile .
  • Functionalization : Introduction of the morpholinoethanone moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium or copper for cross-coupling .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which functional groups in this compound are critical for its reactivity?

  • Triazolopyrimidine core : Imparts π-π stacking interactions with biological targets .
  • Thioether linkage (-S-) : Enhances solubility and redox activity .
  • Morpholino group : Improves pharmacokinetic properties (e.g., membrane permeability) .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : For confirming regiochemistry of the triazole ring and substituent positions .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antitumor vs. anti-thrombotic)?

  • Target-specific assays : Use isoform-selective enzyme inhibition assays (e.g., kinase panels) to identify primary targets .
  • Dose-response studies : Compare IC50 values across cell lines (e.g., cancer vs. endothelial cells) to assess selectivity .
  • Structural analogs : Synthesize derivatives with modifications to the thioether or morpholino groups to isolate activity drivers .

Q. What methodologies optimize yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for coupling steps .
  • Catalyst screening : Pd(PPh3)4 increases efficiency in Suzuki-Miyaura reactions for aryl group additions .
  • Flow chemistry : Reduces side reactions in exothermic steps (e.g., cyclization) .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Predict binding modes with targets like cannabinoid receptors (CB2) or tyrosine kinases using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate or acetate groups to the morpholino moiety for enhanced aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition mechanisms

  • Hypothesis : Variability in assay conditions (e.g., pH, cofactors) may alter binding kinetics.
  • Resolution :
    • Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) .
    • Conduct competitive binding assays with known inhibitors (e.g., staurosporine for kinases) .

Q. Discrepancies in cytotoxicity profiles

  • Root cause : Differences in cell line genetic backgrounds (e.g., p53 status) or culture conditions.
  • Methodology :
    • Use isogenic cell pairs (e.g., wild-type vs. p53-knockout) .
    • Include positive controls (e.g., doxorubicin) in parallel assays .

Comparative Structural Analysis

Q. Table 1: Key Structural Modifications and Bioactivity Trends

DerivativeModificationBioactivity ChangeReference
A Ethyl → Benzyl (triazole)Increased CB2 affinity (Ki = 12 nM vs. 45 nM)
B Morpholino → PiperazineReduced cytotoxicity (IC50: 8 μM → 22 μM)
C Thioether → SulfoxideEnhanced anti-thrombotic activity (80% inhibition at 10 μM)

Experimental Design Recommendations

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates for target binding .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .
  • In vivo models : Prioritize zebrafish xenografts for rapid antitumor efficacy screening before murine studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.